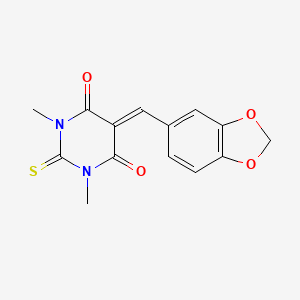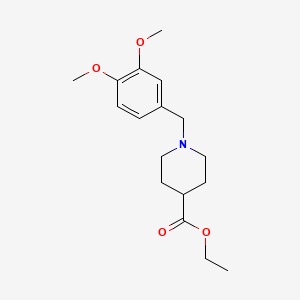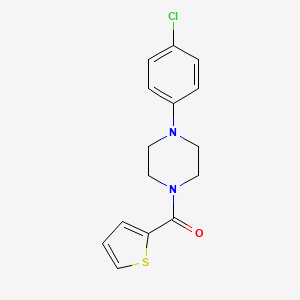
1-(3-methoxybenzoyl)-4-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-4-phenylpiperidine, also known as R-(-)-WIN 35,428, is a chemical compound that belongs to the piperidine family. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 1-(3-methoxybenzoyl)-4-phenylpiperidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and subsequent physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine are primarily related to its ability to increase dopamine levels in the brain. This can result in a variety of effects, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. However, the exact biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine may vary depending on the specific experimental conditions and the dosage used.
実験室実験の利点と制限
One of the main advantages of using 1-(3-methoxybenzoyl)-4-phenylpiperidine in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the dopamine system in the brain. However, one of the limitations of using 1-(3-methoxybenzoyl)-4-phenylpiperidine is that it can be difficult to obtain in large quantities. In addition, the use of 1-(3-methoxybenzoyl)-4-phenylpiperidine in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 1-(3-methoxybenzoyl)-4-phenylpiperidine. One potential direction is the development of new therapeutic applications for the compound, such as the treatment of drug addiction or other dopamine-related disorders. Another direction is the further exploration of the biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine, including its effects on other neurotransmitter systems and its potential for use in combination therapies. Finally, the development of new synthesis methods for 1-(3-methoxybenzoyl)-4-phenylpiperidine may also be an important direction for future research.
合成法
The synthesis of 1-(3-methoxybenzoyl)-4-phenylpiperidine involves the condensation of 3-methoxybenzoyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound. This synthesis method has been described in several scientific publications and is considered a reliable and reproducible method for the preparation of 1-(3-methoxybenzoyl)-4-phenylpiperidine.
科学的研究の応用
1-(3-methoxybenzoyl)-4-phenylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In addition, 1-(3-methoxybenzoyl)-4-phenylpiperidine has also been studied for its potential use as a research tool to study the dopamine system in the brain.
特性
IUPAC Name |
(3-methoxyphenyl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-9-5-8-17(14-18)19(21)20-12-10-16(11-13-20)15-6-3-2-4-7-15/h2-9,14,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYJDBLDFPYEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(4-phenylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)
![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)


![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)